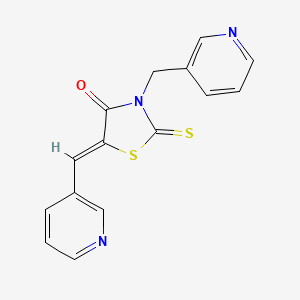

(Z)-3-(pyridin-3-ylmethyl)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one

Descripción general

Descripción

(Z)-3-(pyridin-3-ylmethyl)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one is a heterocyclic compound featuring a thiazolidinone core with pyridine substituents. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(pyridin-3-ylmethyl)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one typically involves the following steps:

Formation of Thiazolidinone Core: The thiazolidinone core can be synthesized by reacting a thioamide with an α-haloketone under basic conditions.

Introduction of Pyridine Substituents: The pyridine groups are introduced through a condensation reaction involving pyridine-3-carbaldehyde and the thiazolidinone intermediate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes:

Batch or Continuous Flow Reactors: To ensure consistent quality and yield.

Catalysts and Solvents: Selection of appropriate catalysts and solvents to enhance reaction efficiency and reduce costs.

Purification Techniques: Use of crystallization, distillation, or chromatography to purify the final product.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to sulfoxide or sulfone derivatives.

Reduction: Reduction reactions can target the thioxo group, converting it to a thiol or thioether.

Substitution: The pyridine rings can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution Reagents: Halogens, alkylating agents, nucleophiles like amines or thiols.

Major Products

Oxidation Products: Sulfoxides, sulfones.

Reduction Products: Thiols, thioethers.

Substitution Products: Various functionalized derivatives depending on the substituents introduced.

Aplicaciones Científicas De Investigación

Synthesis of (Z)-3-(pyridin-3-ylmethyl)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one

The synthesis of this compound typically involves the reaction of pyridine derivatives with thiazolidinone frameworks. The following general synthetic pathway is often employed:

- Formation of Thiazolidinone Core : The initial step involves the condensation of appropriate thioamide with aldehydes or ketones to form the thiazolidinone structure.

- Pyridine Substitution : Subsequent reactions introduce the pyridine moieties at specific positions on the thiazolidinone ring, leading to the formation of this compound.

Antimicrobial Properties

Recent studies have demonstrated that thiazolidinone derivatives exhibit significant antimicrobial activity against various bacterial strains. For instance, compounds similar to this compound have shown effectiveness against Gram-positive and Gram-negative bacteria, including:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Escherichia coli | 0.21 μM |

| Compound B | Staphylococcus aureus | 0.15 μM |

These findings suggest that the thiazolidinone core is crucial for antimicrobial activity, potentially through mechanisms involving cell wall synthesis inhibition or disruption of metabolic pathways in bacteria .

Anticancer Activity

Thiazolidinones are also being investigated for their anticancer properties. Research indicates that compounds with similar structures can induce apoptosis in cancer cells through various mechanisms, including:

- Inhibition of Cell Proliferation : Thiazolidinones have been shown to inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).

| Cell Line | IC50 Value (µM) |

|---|---|

| MCF-7 | 10 |

| HeLa | 12 |

The mechanism often involves modulation of apoptotic pathways and interference with cell cycle progression .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological activity of thiazolidinone derivatives. Key factors influencing activity include:

- Substitution Patterns : The position and type of substituents on the pyridine rings can significantly affect potency.

| Substituent Position | Activity Impact |

|---|---|

| 2-position | Increased antibacterial activity |

| 4-position | Enhanced anticancer properties |

Mecanismo De Acción

The mechanism of action of (Z)-3-(pyridin-3-ylmethyl)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one involves interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. Specific pathways involved could include:

Inhibition of DNA Synthesis: By interacting with enzymes involved in DNA replication.

Induction of Apoptosis: Through the activation of apoptotic pathways in cancer cells.

Comparación Con Compuestos Similares

Similar Compounds

Thiazolidinediones: Known for their antidiabetic properties.

Pyridine Derivatives: Widely studied for their biological activities.

Uniqueness

(Z)-3-(pyridin-3-ylmethyl)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one is unique due to its specific combination of a thiazolidinone core with pyridine substituents, which imparts distinct chemical and biological properties not commonly found in other similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Actividad Biológica

(Z)-3-(pyridin-3-ylmethyl)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one is a compound belonging to the thiazolidinone class, known for its diverse biological activities. This article explores its biological activity, focusing on antibacterial, antifungal, and anticancer properties, supported by relevant case studies and research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of thiazolidinone derivatives. For instance, compounds with similar structures have shown significant activity against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1 | S. aureus | 0.5 µg/mL |

| 2 | P. aeruginosa | 125 µg/mL |

| 3 | E. coli | 62.5 µg/mL |

In a study evaluating the antibiofilm properties of thiazolidinone derivatives, it was found that certain compounds reduced biofilm formation by over 50% at their MIC levels . This suggests that this compound may possess similar properties.

Antifungal Activity

Thiazolidinones have also been studied for their antifungal activity. In vitro tests have demonstrated efficacy against fungal pathogens like Candida albicans.

| Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| A | C. albicans | 4 µg/mL |

| B | Aspergillus niger | 8 µg/mL |

These compounds disrupt fungal cell wall synthesis and inhibit growth, indicating a promising avenue for developing antifungal agents .

Anticancer Activity

The anticancer potential of thiazolidinones is particularly noteworthy. Research indicates that derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of apoptotic pathways.

Case Study:

A study investigated the effects of a thiazolidinone derivative on human cancer cell lines. The compound exhibited:

- IC50 values ranging from 10 to 30 µM across different cancer types.

- Induction of apoptosis was confirmed through flow cytometry and Western blot analysis, showing increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins.

Molecular Docking Studies

Molecular docking studies have been conducted to understand the interaction between this compound and its biological targets. These studies reveal:

Propiedades

IUPAC Name |

(5Z)-3-(pyridin-3-ylmethyl)-5-(pyridin-3-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3OS2/c19-14-13(7-11-3-1-5-16-8-11)21-15(20)18(14)10-12-4-2-6-17-9-12/h1-9H,10H2/b13-7- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWGASQPOOZNYFW-QPEQYQDCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CN2C(=O)C(=CC3=CN=CC=C3)SC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CN=C1)CN2C(=O)/C(=C/C3=CN=CC=C3)/SC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.